Product packaging for Isoxazolo[4,5-c]quinolin-3-amine(Cat. No.:)

Isoxazolo[4,5-c]quinolin-3-amine

Cat. No.: B11906709
M. Wt: 185.18 g/mol
InChI Key: CZUDWGAKMXSUSZ-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-c]quinolin-3-amine (CAS 1506729-39-0) is a chemical compound with the molecular formula C10H7N3O and a molecular weight of 185.18 g/mol . It features a fused isoxazoloquinoline structure, a framework of significant interest in medicinal chemistry for developing new bioactive molecules. While specific biological data for this compound is limited, compounds based on the isoxazolo[5,4-c]quinoline core have been identified as effective inhibitors of PI3-kinase, a key target in oncology research . More broadly, the quinoline-4-amine structural motif, which is related to this compound, is well-documented for its antimalarial properties and its potential in treating neurodegenerative diseases like Alzheimer's via inhibition of acetylcholinesterase . Furthermore, fused heterocycles combining oxygen and nitrogen atoms, such as oxazoloquinolines, have demonstrated promising antibacterial and antituberculosis activities in scientific studies . This suggests that this compound serves as a valuable building block for researchers exploring new therapeutic agents in these fields. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O B11906709 Isoxazolo[4,5-c]quinolin-3-amine

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

[1,2]oxazolo[4,5-c]quinolin-3-amine

InChI

InChI=1S/C10H7N3O/c11-10-7-5-12-8-4-2-1-3-6(8)9(7)14-13-10/h1-5H,(H2,11,13)

InChI Key

CZUDWGAKMXSUSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NO3)N

Origin of Product

United States

Synthetic Methodologies for Isoxazolo 4,5 C Quinolin 3 Amine and Its Analogues

Strategies for the Construction of the Isoxazolo[4,5-c]quinoline Skeleton

The formation of the Isoxazolo[4,5-c]quinoline core hinges on the successful annulation of both the isoxazole (B147169) and quinoline (B57606) rings. Synthetic chemists have approached this challenge by focusing on the sequential or concerted formation of these two heterocyclic components.

Cycloaddition Reactions in Isoxazole Ring Formation

Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings like isoxazole. The inherent reactivity of 1,3-dipoles and dipolarophiles provides a direct route to this key structural motif.

A prominent method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. organic-chemistry.orgnih.gov In the context of Isoxazolo[4,5-c]quinolin-3-amine synthesis, this would involve the reaction of a quinoline derivative bearing an alkyne functionality with a suitable nitrile oxide precursor. The nitrile oxides are typically generated in situ from aldoximes via oxidation or from hydroximoyl halides by dehydrohalogenation. nih.gov The regioselectivity of this reaction is a critical aspect, dictating the substitution pattern on the resulting isoxazole ring.

While specific examples for the direct synthesis of this compound using this method are not extensively documented in publicly available literature, the general principle is well-established. The synthesis of 3,5-disubstituted isoxazoles through this pathway proceeds with complete regioselectivity and often in high yields under mild conditions. nih.gov The challenge lies in the synthesis of the requisite 4-alkynyl-quinoline precursor. One potential route to such precursors involves the Sonogashira coupling of a halogenated quinoline with a terminal alkyne.

Intramolecular cycloaddition reactions offer an elegant and efficient way to construct fused heterocyclic systems. In this approach, the nitrile oxide and the alkyne functionalities are present within the same molecule. An appropriately substituted quinoline derivative could be designed to undergo an intramolecular [3+2] cycloaddition, leading directly to the tricyclic Isoxazolo[4,5-c]quinoline skeleton. researchgate.net This strategy often provides high regioselectivity and stereoselectivity due to the tethered nature of the reacting partners.

Condensation Reactions in Isoxazole Ring Formation

An alternative and widely used method for the synthesis of 3-amino-isoxazoles involves the condensation of a β-keto nitrile with hydroxylamine (B1172632). nih.gov This approach is particularly relevant for the synthesis of this compound. The key intermediate would be a quinoline derivative containing a β-keto nitrile moiety at the 4- and 5-positions. The reaction proceeds via the initial formation of an oxime from the keto group, followed by an intramolecular cyclization of the hydroxyl group onto the nitrile, leading to the formation of the 3-amino-isoxazole ring.

The synthesis of the required β-keto nitrile quinoline precursor is a critical step. One could envision the synthesis starting from a 3-cyano-4-hydroxyquinoline. acs.org Acylation of the 4-hydroxy group followed by appropriate manipulation could potentially yield the desired β-keto nitrile.

Cyclization Approaches for the Quinoline Moiety

The construction of the quinoline ring itself can be achieved through various well-established named reactions. The Friedländer annulation is a particularly versatile method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgwikipedia.orgnih.gov To generate a precursor suitable for the subsequent isoxazole formation, a 2-aminobenzonitrile (B23959) derivative could be employed in a Friedländer reaction. This would strategically place the nitrile group at the 3-position of the newly formed quinoline ring, poised for further transformation into the isoxazole.

For instance, the reaction of a 2-aminobenzonitrile with a suitable ketone under acidic or basic catalysis could yield a 4-substituted-3-cyanoquinoline. This intermediate could then be further elaborated to introduce the necessary functionality for the isoxazole ring closure.

Functionalization and Derivatization of the this compound Core

Once the core this compound scaffold is synthesized, further functionalization and derivatization can be carried out to explore its structure-activity relationship for various biological targets. The primary amino group at the 3-position of the isoxazole ring serves as a key handle for such modifications.

Common derivatization strategies for 3-amino-isoxazoles include N-acylation, where the amino group is converted to an amide. This can be achieved by reacting the parent amine with various acylating agents such as acid chlorides or anhydrides.

Another powerful tool for derivatization is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds. If the this compound core were to be halogenated, for example, on the quinoline ring, the resulting halo-derivative could be coupled with a wide range of boronic acids or esters to introduce diverse aryl or heteroaryl substituents. This method is widely used in medicinal chemistry to generate libraries of compounds for biological screening.

Below is a table summarizing potential derivatization reactions for the this compound core based on the reactivity of the 3-amino-isoxazole moiety.

Reaction TypeReagents and ConditionsExpected Product
N-Acylation Acyl chloride or anhydride, base (e.g., pyridine (B92270), triethylamine), in an inert solvent (e.g., DCM, THF)N-acylated this compound
N-Sulfonylation Sulfonyl chloride, base (e.g., pyridine), in an inert solventN-sulfonylated this compound
Suzuki-Miyaura Coupling (If halogenated) Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃), in a suitable solvent system (e.g., toluene/water, dioxane/water)Aryl/heteroaryl substituted this compound

Introduction of Amine Functionalities at Specific Positions

The introduction of an amine group, particularly at the 3-position of the isoxazolo[4,5-c]quinoline core, is a critical step in the synthesis of the target compound. One effective strategy involves a reductive heterocyclization process. This method utilizes substituted 3-(2-nitrophenyl)isoxazoles as key precursors. The simultaneous reduction of the nitro group to an amine and the cleavage of the isoxazole N-O bond, followed by intramolecular cyclization, leads to the formation of quinoline-4-amines. nih.gov

This transformation can be efficiently carried out using metal reductants such as zinc (Zn⁰) or iron (Fe⁰) dust in acetic acid (HOAc). nih.gov These conditions are advantageous as they tolerate a variety of functional groups that might be sensitive to other reductive methods like catalytic hydrogenation (H₂/Pd-C), such as carbon-carbon double bonds or nitrile groups. nih.gov The process begins with the synthesis of the 3-(2-nitrophenyl)isoxazole precursors, which are accessible through the reaction of in-situ generated enolates or terminal alkynes with (2-nitrophenyl)nitrile oxide. nih.gov

Another approach focuses on building the aminated isoxazole ring first. Multicomponent reactions involving malononitrile, hydroxylamine hydrochloride, and various aldehydes can produce 5-amino-isoxazole-4-carbonitriles. nih.gov These highly functionalized isoxazoles can then serve as versatile building blocks for subsequent annulation reactions to form the fused quinoline ring.

Regioselective Substituent Modifications

Achieving regioselectivity is paramount in the synthesis of complex heterocyclic systems like isoxazolo[4,5-c]quinolines. The inherent reactivity of the isoxazole and quinoline rings allows for targeted modifications. The isoxazole ring system is particularly amenable to substituent modification, which facilitates the synthesis of diverse analogues. mdpi.com

A common regioselective approach involves the reaction of a pre-formed amino-isoxazole with an appropriate α,β-unsaturated ketone. For instance, reacting 5-amino-3-methylisoxazole (B44965) with compounds like 2,6-dibenzylidenecyclohexanone (B188912) or 2-benzylidenedimedone leads specifically to isoxazolo[5,4-b]quinoline (B11913196) derivatives. nih.gov This method relies on the predictable cyclocondensation pathway to ensure the desired isomeric product.

Furthermore, direct functionalization of the heterocyclic core is an attractive strategy. A modified Pictet-Spengler reaction using a copper(II) trifluoroacetate (B77799) (Cu(TFA)₂) catalyst has been developed to directly functionalize the C-4 position of an oxazole (B20620) ring system to build the fused quinoline portion. nih.gov This method is notable as it proceeds selectively at the C-4 position despite the presence of the typically more reactive C-2 position, offering a direct route to 4-substituted oxazolo[4,5-c]quinolines. nih.gov The principles of regioselective substitution on related heterocycles, such as the selective C2 modification of quinazolines using an azide–tetrazole tautomeric equilibrium, also provide insights into controlling reactivity on fused nitrogenous systems. beilstein-journals.org

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques that significantly improve the efficiency, yield, and environmental footprint of heterocyclic compound synthesis. These methods are increasingly applied to the construction of isoxazolo[4,5-c]quinoline frameworks.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and increasing yields. For isoxazole-containing structures, this technique dramatically reduces reaction times from hours to seconds or minutes. tsijournals.comresearchgate.net For example, the synthesis of Schiff bases from 3-amino-5-methyl isoxazole, which conventionally requires refluxing for over three hours, can be completed in just 30 seconds under microwave irradiation, with yields increasing from a 70-81% range to 90-95%. tsijournals.comresearchgate.net

This technology has been successfully applied to one-pot 1,3-dipolar cycloaddition reactions to form 3,5-disubstituted isoxazoles and in the solvent-free synthesis of isoxazolo[5,4-b]quinoline derivatives using montmorillonite (B579905) K10 clay as a solid support. nih.govresearchgate.net The use of microwave chemistry provides a mild, efficient, and environmentally friendly alternative to conventional heating methods for constructing the quinoline scaffold. nih.gov

Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Schiff Bases tsijournals.comresearchgate.net
MethodReaction TimeTypical YieldConditions
Conventional Heating> 3 hours70-81%Reflux at 60-80°C in solvent
Microwave-Assisted30 seconds90-95%Microwave irradiation (e.g., 1300W)

Green Chemistry Approaches for Enhanced Efficiency

The principles of green chemistry are increasingly guiding the development of new synthetic protocols. For isoxazole and quinoline synthesis, this includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient conditions.

One notable green approach is the use of a deep eutectic solvent (DES) like K₂CO₃/glycerol as a catalytic medium. This system has been used for the multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles, offering an efficient, economical, and mild procedure. nih.gov Another strategy employs propylamine-functionalized cellulose (B213188) (Cell-Pr-NH₂) as a biodegradable and reusable catalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.com This method aligns with several green principles, including waste reduction, use of a green solvent, and energy conservation. mdpi.com Furthermore, the use of montmorillonite K10 clay under solvent-free, microwave-irradiated conditions represents another environmentally benign protocol for synthesizing quinoline derivatives. researchgate.net

One-Pot Synthetic Protocols

One-pot reactions, where multiple reaction steps are carried out in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource savings. The synthesis of isoxazolo[4,5-c]quinoline analogues benefits greatly from such strategies.

Multicomponent reactions (MCRs) are a cornerstone of one-pot synthesis. The reaction of hydroxylamine hydrochloride, a β-keto ester, and an aldehyde in the presence of an amine-functionalized cellulose catalyst is a prime example of a one-pot, three-component reaction to form isoxazol-5(4H)-one heterocycles. mdpi.com Similarly, a one-pot protocol has been developed for the synthesis of oxazolo[4,5-c]quinoline-4(5H)-ones by heating 3-amino-4-hydroxy-2-quinolone hydrochloride with aromatic acids in the presence of polyphosphoric acid (PPA). researchgate.net Tandem or domino reactions, which involve a cascade of intramolecular transformations, are also powerful tools for assembling fused-ring systems from simple, commercially available starting materials like o-phenylenediamines and o-cyanobenzaldehydes. escholarship.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is indispensable in modern organic synthesis for its ability to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis and functionalization of the isoxazolo[4,5-c]quinoline scaffold heavily rely on these methods.

Palladium- and copper-catalyzed reactions are particularly prevalent. Copper(I)-catalyzed 1,3-dipolar cycloadditions between in-situ generated nitrile oxides and terminal acetylenes provide a rapid, regioselective route to 3,5-disubstituted isoxazoles. nih.gov Copper catalysts are also employed in Ullmann-type C-N coupling reactions for the intramolecular cyclization step to form the quinolinone lactam from a suitable precursor. mdpi.com Palladium-catalyzed reactions, such as the Sonogashira coupling of aryl halides with terminal alkynes, are used to construct key intermediates that undergo subsequent intramolecular cyclization to form the fused heterocyclic system. mdpi.com

More recently, catalysts based on other metals like iron and rhodium have been developed. Iron(II) bromide (FeBr₂) has been used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions. nih.gov Rhodium(III) catalysts have been shown to be effective for C-H activation, enabling the oxidative coupling of N-nitrosoanilines with allyl alcohols, a reaction that forms new C-C bonds at specific positions on the aniline (B41778) ring. frontiersin.org These advanced catalytic systems provide powerful and versatile tools for the construction of complex heterocyclic molecules like this compound. nih.govbeilstein-journals.org

Preclinical Biological Activity and Mechanistic Investigations of Isoxazolo 4,5 C Quinolin 3 Amine Analogues

Anticancer and Antiproliferative Mechanistic Studies

Inhibition of Cancer Cell Proliferation in vitro

A series of isoxazolo[4,5-c]quinolin-3-amine analogues have demonstrated significant potential in curbing the proliferation of various cancer cell lines in laboratory settings. One notable study synthesized forty-eight 4-phenyl-5-quinolinyl substituted triazole, pyrazole (B372694), or isoxazole (B147169) analogues of Combretastatin A-4 (CA-4) and evaluated their cytotoxic effects against Esophageal Squamous Cell Carcinoma (ESCC) cell lines. nih.gov Among these, compound C11, which incorporates a 2-methyl substitution on the quinoline (B57606) ring and an isoxazole ring, proved to be the most promising. nih.gov It exhibited potent inhibitory activity, with 48-hour IC50 values of less than 20 nmol/L against two ESCC cell lines. nih.gov

Similarly, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been synthesized and assessed for their antiproliferative effects. nih.gov These compounds were tested on human erythroleukemic K562 cells, as well as on glioblastoma U251-MG and temozolomide (B1682018) (TMZ)-resistant T98G cell lines. nih.gov The majority of these isoxazole derivatives displayed significant antiproliferative activities. nih.gov

Another class of compounds, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives, were screened for their anticancer efficacy across a panel of ten cancer cell lines. nih.gov These included breast, colon, prostate, brain, and ovarian cancer cells. nih.gov Compound QTZ05 emerged as a particularly potent and selective antitumor agent in four colon cancer cell lines, with IC50 values ranging from 2.3 to 10.2 µM. nih.gov Furthermore, QTZ05 was shown to inhibit colony formation in HCT-116 colon cancer cells in a concentration-dependent manner. nih.gov

The cytotoxic potential of these compounds has also been observed in other cancer types. For instance, a novel quinoline derivative, 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), has shown cytotoxic effects against various cancer cell lines. mdpi.com

Table 1: In vitro Antiproliferative Activity of this compound Analogues

CompoundCancer Cell LineIC50 ValueReference
C11Esophageal Squamous Cell Carcinoma (ESCC)< 20 nmol/L (48h) nih.gov
QTZ05Colon Cancer Cell Lines2.3 - 10.2 µM nih.gov

Molecular Mechanisms of Apoptosis Induction

The anticancer activity of this compound analogues is closely linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Cellular-based mechanism studies on compound C11 revealed that it not only inhibited ESCC cell proliferation but also induced apoptosis. nih.gov

Further investigations into novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated their significant pro-apoptotic activities in human erythroleukemic K562 cells. nih.gov Analysis using the Annexin V release assay confirmed the induction of both early and late apoptosis. nih.gov Several of these derivatives, at varying concentrations, induced apoptosis in over 50% of the K562 cells, with some showing effects in over 80% of the cells. nih.gov

The pro-apoptotic activity of these compounds is often associated with the activation of specific cellular pathways. For example, in K562 cells, the antiproliferative and pro-apoptotic effects were linked to the activation of the erythroid differentiation program. nih.gov In the case of lH-pyrazolo[3,4-b]quinolin-3-amine derivative QTZ05, apoptosis induction in HCT-116 cells was characterized by chromatin condensation and an increase in the fluorescence of fluorochrome-conjugated Annexin V. nih.gov This suggests that QTZ05 may be a valuable prototype for developing chemotherapeutics that target apoptotic pathways in colorectal cancer cells. nih.gov

Studies on a derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, showed features of early and late apoptosis in HepG2 and HCT-116 cells, including shrinking, chromatin condensation, apoptotic body formation, and nuclear collapse. mdpi.com The apoptotic effect of BAPPN was linked to increased protein expression of caspase-3, an apoptosis activation factor, and p53. mdpi.com

Tubulin Polymerization Inhibition and Microtubule Dynamics Alteration

A key mechanism through which certain this compound analogues exert their anticancer effects is by disrupting the cellular cytoskeleton. Specifically, they have been shown to inhibit tubulin polymerization, a critical process for cell division and maintenance of cell structure.

Compound C11, a 4-phenyl-5-quinolinyl substituted isoxazole analogue of CA-4, has been identified as a potent inhibitor of tubulin polymerization. nih.gov Further analysis, including EBI competitive assay and CETA, confirmed that C11 has a clear affinity for the colchicine (B1669291) binding site on tubulin, similar to the positive control, colchicine. nih.gov By inhibiting tubulin polymerization, C11 effectively arrests the cell cycle at the M phase and impedes cell migration. nih.gov

The inhibition of tubulin is a well-established target for many anticancer agents. mdpi.com Molecular docking studies of various synthesized compounds against the tubulin-combretastatin A-4 binding site have shown efficient binding affinities, further supporting this mechanism of action. mdpi.com

Modulation of Key Signaling Pathways in Oncogenesis

This compound analogues have been shown to modulate several key signaling pathways involved in the development and progression of cancer. A series of isoxazolo[3,4-b]quinoline-3,4(1H,9H)-diones were synthesized and identified as potent inhibitors of Pim-1 and Pim-2 kinases. nih.gov These kinases are proto-oncogene proteins that play a role in cell survival and proliferation. The most potent inhibitor, compound 19, exhibited Ki values of 2.5 and 43.5 nM against Pim-1 and Pim-2, respectively, and also demonstrated a high degree of kinase selectivity. nih.gov

In silico analysis of novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives suggested their potent inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. mdpi.com Molecular docking studies confirmed that these derivatives can bind to the VEGFR-2 active site. mdpi.com Furthermore, some 5-methyl-5H-indolo[2,3-b]quinoline analogs have been shown to have anticancer activity by decreasing the secretion of VEGF. mdpi.com

In addition to targeting kinases and growth factor receptors, some analogues have been developed as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). nih.gov A series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives were synthesized for this purpose, with the aim of enhancing the activity of A3AR agonists, which are in clinical trials for inflammatory diseases and liver conditions. nih.gov

Antimicrobial Activity Investigations (in vitro)

Antibacterial Spectrum and Efficacy

In addition to their anticancer properties, this compound analogues and related quinoline derivatives have demonstrated notable in vitro antibacterial activity against a range of bacterial strains.

A series of novel isoxazolo[5,4-b]quinolines were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpsdronline.comijpsdronline.com The disc diffusion method was used to test these compounds against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. ijpsdronline.com Several of the synthesized compounds, specifically 4c, 4f, and 4g, exhibited potent antibacterial activity. ijpsdronline.comijpsdronline.com

Another study focused on a new class of fused oxazoloquinoline derivatives, which were evaluated for their in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Preliminary results indicated that many of these compounds demonstrated very good antibacterial activities, comparable to first-line drugs. nih.gov

Furthermore, a series of quinoxaline-based compounds, derived from o-phenylenediamine, were designed and prepared. nih.gov Among these, compounds 5m–5p showed good to moderate antibacterial activity with MICs of 4–16 μg/mL against S. aureus, 8–32 μg/mL against B. subtilis, 8–32 μg/mL against MRSA, and 4–32 μg/mL against E. coli. nih.gov Compound 5p was identified as a potent broad-spectrum antibacterial agent. nih.gov Mechanistic investigations suggest that compound 5p exerts its antibacterial effect by compromising the structural integrity of the bacterial cell membrane. nih.gov

Table 2: In vitro Antibacterial Activity of this compound Analogues and Related Compounds

Compound/Derivative ClassBacterial StrainActivity/MICReference
Isoxazolo[5,4-b]quinolines (4c, 4f, 4g)S. aureus, B. subtilis, E. coli, P. aeruginosaPotent activity ijpsdronline.comijpsdronline.com
Fused oxazoloquinolinesE. coli, S. aureus, P. aeruginosa, K. pneumoniaeGood activity nih.gov
Quinoxaline-based compounds (5m-5p)S. aureus4–16 μg/mL nih.gov
Quinoxaline-based compounds (5m-5p)B. subtilis8–32 μg/mL nih.gov
Quinoxaline-based compounds (5m-5p)MRSA8–32 μg/mL nih.gov
Quinoxaline-based compounds (5m-5p)E. coli4–32 μg/mL nih.gov

Antifungal Spectrum and Efficacy

Derivatives of isoxazolo[3,4-b]pyridin-3(1H)-one have demonstrated notable antifungal activity, particularly against Candida parapsilosis, with minimum inhibitory concentrations (MIC) below 6.2 µg/mL. nih.gov The search for new antifungal agents is a critical task in medicinal chemistry due to the rise of resistance to current antifungal drugs and their associated toxicity. nih.gov Consequently, the treatment of fungal infections remains a significant challenge for modern medicine. nih.gov

Interestingly, there can be discrepancies between the phospholipid affinity and the established lipophilicity of these compounds, suggesting that lipophilicity alone does not fully account for their affinity to phospholipids. nih.gov For instance, derivatives with large alkyl substituents, such as benzyl (B1604629) and butyl groups, showed high affinity to phospholipids. nih.gov However, significant differences in phospholipid affinity were observed for compounds that demonstrated substantial antifungal activities, indicating that these measurements may not be sufficient for predicting the antifungal potential of this class of compounds. nih.gov

In the broader context of quinoline-based compounds, their historical significance in treating infectious diseases is well-established. nih.gov The development of new antimicrobial drugs often involves creating molecular hybrids that combine two or more antimicrobial pharmacophores. nih.gov This strategy is promising for overcoming the challenges posed by difficult-to-eradicate infections. nih.gov

Antifungal Activity of Isoxazolone Derivatives
Compound ClassTarget OrganismActivityReference
Isoxazolo[3,4-b]pyridine-3(1H)-one derivativesCandida parapsilosisMIC < 6.2 µg/mL nih.gov
4,6-disubstituted s-triazin-2-yl amino acid derivativesCandida albicansHigh inhibition zones nih.gov

Antitubercular Activity Studies

A new class of fused oxazoloquinoline derivatives has been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Several of these compounds have emerged as lead antitubercular agents, with some showing a minimum inhibitory concentration (MIC) of 1 µg/mL and 99% bacterial inhibition. nih.govresearchgate.net Notably, a number of these compounds were found to be more potent than the first-line antituberculosis drug Isoniazid (INH), which has an MIC of 1.5 µg/mL. nih.govresearchgate.net

The isoxazole ring is a key component in many compounds with antitubercular properties. nih.gov Furthermore, simple oxazoline-containing molecules have also shown surprising anti-tuberculosis activity. nih.gov This has led to the exploration and synthesis of numerous oxazoline- and oxazole-containing compounds as potential new anti-TB agents. nih.gov Some of these compounds have demonstrated impressive activity against M. tuberculosis, very low toxicity, and activity against the non-replicating form of the bacterium. nih.gov

Quinoline derivatives, in general, are widely used as parent compounds for synthesizing various heterocyclic compounds with a broad range of pharmacological activities, including antitubercular effects. researchgate.netresearchgate.net For instance, certain 7-chloro-4-aminoquinoline derivatives have shown potent inhibition of M. tuberculosis with MIC values as low as 1.56 μM. researchgate.net Similarly, some isatin-tethered quinolines have exhibited potent activity against drug-susceptible, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. mdpi.com One such derivative displayed an MIC of 0.06 µg/mL against the standard M. tuberculosis strain. mdpi.com

Antitubercular Activity of Quinoline and Isoxazole Derivatives
Compound ClassTarget OrganismKey FindingsReference
Fused oxazoloquinoline derivativesM. tuberculosis H37RvMIC of 1 µg/mL, more potent than Isoniazid. nih.govresearchgate.net
7-chloro-4-aminoquinoline derivativesM. tuberculosis H37RvPotent inhibition with MIC as low as 1.56 μM. researchgate.net
Isatin-tethered quinolinesDrug-susceptible, MDR, and XDR M. tuberculosisMIC of 0.06 µg/mL against standard strain. mdpi.com
Tri-substituted imidazoles with quinoline moietyM. tuberculosis H37RvGood activity with MIC values of 6.25-12.5 µg/mL. koreascience.kr

Exploration of Antimicrobial Mechanisms of Action

The precise molecular mechanism of action for many quinoline-based antibacterial agents is still under investigation. However, some studies suggest that these compounds may act by disrupting the bacterial membrane. nih.gov Preliminary studies on 5-amino-4-quinolones indicate they are bacteriostatic and selectively disrupt bacterial membranes without selecting for resistance. nih.gov

Molecular docking studies have been employed to understand the binding interactions of these compounds with their potential targets. For instance, docking studies with tri-substituted imidazoles containing a quinoline moiety revealed low binding energy and greater stability, which correlated with their observed antimycobacterial activity. koreascience.kr In another study, docking of 4,5-diphenyl-4-isoxazolines into the active site of cyclooxygenase-2 (COX-2) helped to explain their selective inhibitory activity. nih.gov

The development of new antimicrobial drugs is a pressing need due to the rise of drug-resistant strains. nih.gov One promising strategy is the creation of hybrid molecules that combine different pharmacophores to target multiple pathways or enhance efficacy. nih.gov

Anti-inflammatory Response Modulation

Cyclooxygenase (COX) Inhibition

Certain isoxazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov For example, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline has demonstrated excellent analgesic and anti-inflammatory activities, with a high selectivity for COX-2 (IC50 = 0.004 µM) over COX-1 (IC50 = 258 µM). nih.gov Molecular modeling studies have shown that specific structural features, such as a C-3 methyl substituent on the isoxazoline (B3343090) ring, are crucial for this selective inhibition. nih.gov

The isoxazole ring is a key structural motif in compounds designed to treat inflammatory conditions. mdpi.comnih.gov The anti-inflammatory actions of some isoxazolo derivatives are reflected in their ability to alter cytokine release and improve histopathological changes in experimental models. mdpi.com

COX-2 Inhibition by Isoxazoline Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline2580.004 nih.gov

Lipoxygenase (LOX) Inhibition

The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.gov Some natural products and synthetic compounds can inhibit 5-LOX activity. nih.gov For example, nordihydroguaiaretic acid (NDGA) and acetyl-11-keto-β-boswellic acid (AKBA) have been shown to inhibit the formation of 5-LOX products in a concentration-dependent manner. nih.gov

Developing highly specific 5-LOX inhibitors presents several challenges, including the ubiquity of iron enzymes and the conserved nature of the active site among different lipoxygenase isoforms. nih.gov One strategy to overcome these challenges is to target the interaction between 5-LOX and its partner protein, 5-lipoxygenase-activating protein (FLAP), which is necessary for substrate transfer. nih.gov

Intervention in Other Inflammatory Mediators and Pathways

Some imidazo[4,5-c]quinoline derivatives have been found to potently and simultaneously inhibit two major proinflammatory signaling pathways: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the nuclear factor-kappa B (NF-κB) pathway. nih.gov A lead compound from this series demonstrated potent inhibitory activities against interferon-stimulated genes (IC50: 3.3 nM) and the NF-κB pathway (IC50: 150.7 nM). nih.gov

This dual inhibition leads to a decrease in the release of various proinflammatory factors at the nanomolar level, including interleukin-6 (IL-6), IL-8, IL-1β, tumor necrosis factor-alpha (TNF-α), IL-12, and interferon-gamma (IFN-γ). nih.gov Furthermore, certain triazolo[4,3-a]quinoxaline-1-carboxamide derivatives have been shown to reduce the levels of nitric oxide (NO), TNF-α, and IL-6, with their anti-inflammatory activity involving the inhibition of COX-2 and inducible nitric oxide synthase (iNOS), as well as the downregulation of the mitogen-activated protein kinases (MAPK) signal pathway. researchgate.net

Inhibition of Proinflammatory Mediators by Quinoline Derivatives
Compound ClassInhibited Pathways/MediatorsKey FindingsReference
Imidazo[4,5-c]quinoline derivativesJAK/STAT, NF-κB, IL-6, IL-8, IL-1β, TNF-α, IL-12, IFN-γPotent dual inhibition of proinflammatory pathways and decreased cytokine release. nih.gov
Triazolo[4,3-a]quinoxaline-1-carboxamide derivativesNO, TNF-α, IL-6, COX-2, iNOS, MAPK pathwayReduced levels of inflammatory mediators and inhibition of key inflammatory enzymes and pathways. researchgate.net

Immunomodulatory Effects

The capacity of this compound analogues to modulate the immune system has been an area of interest, though detailed mechanistic studies are sparse. Research into related isoxazole structures suggests that this chemical family can influence immune cell functions, but direct evidence for the isoxazolo[4,5-c]quinoline core is not widely reported.

Effects on Lymphocyte Proliferation and Activation

Scientific literature available through broad searches does not currently contain specific studies detailing the effects of this compound analogues on the proliferation and activation of lymphocytes. While other isoxazole derivatives, such as derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid and isoxazolo[5,4-e]triazepines, have been shown to possess immunomodulatory activities, including the stimulation or suppression of lymphocyte proliferation, these findings cannot be directly extrapolated to the isoxazolo[4,5-c]quinoline scaffold. nih.gov

Cytokine Production Modulation

Similarly, specific data on how this compound analogues modulate the production of cytokines is not detailed in the available research. A commercial product listing for a related compound, ijpsdronline.comnih.govOxazolo[4,5-C]quinolin-4-amine, suggests it has immunomodulatory effects, including the induction of cytokine biosynthesis like interferon and tumor necrosis factor, and may act as a Toll-like receptor agonist. smolecule.com However, this information is not from a primary research article and lacks the detailed experimental data necessary for scientific validation. Studies on other isoxazole-containing molecules have shown differential effects, including the inhibition of pro-inflammatory cytokines like MIF and TNF-α, but these are not based on the isoxazolo[4,5-c]quinoline structure. nih.gov

Enzyme Inhibition Studies

The potential for this compound analogues to act as enzyme inhibitors has been explored in a limited context. The fusion of the isoxazole and quinoline rings creates a unique heterocyclic system that has been investigated against various enzymatic targets in related, but structurally distinct, molecular families.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

There is no specific information in the surveyed scientific literature regarding the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by compounds with the this compound core structure. Research has been conducted on other cholinesterase inhibitors that incorporate either an isoxazole ring or a quinoline ring, but not this specific fused system. For example, studies on methyl indole-isoxazole carbohydrazide (B1668358) derivatives have shown inhibitory activity against these enzymes. nih.gov

Carbonic Anhydrase Inhibition

The inhibitory activity of this compound analogues against carbonic anhydrase (CA) isoforms has not been specifically reported. While various isoxazole derivatives have been synthesized and tested for CA inhibition, and certain quinoline-based compounds have also been evaluated as CA inhibitors, data for the fused Isoxazolo[4,5-c]quinoline system is absent from the reviewed literature. nih.govresearchgate.netsemanticscholar.org Notably, some isoxazoline derivatives have been investigated as carbonic anhydrase activators rather than inhibitors. nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.gov While direct studies on this compound are not extensively documented in this context, the constituent scaffolds—quinoline and isoxazole—have been individually explored as foundations for potent inhibitors.

The quinoline core is a feature of various compounds designed to inhibit these enzymes. For instance, a series of quinoline–1,3,4-oxadiazole conjugates were synthesized and evaluated for their inhibitory potential. nih.govnih.gov These compounds demonstrated low micromolar inhibition against α-glucosidase, with some analogues showing greater potency than the reference drug, acarbose. nih.gov Specifically, compound 4i from this series, featuring a bromopentyl sidechain, was the most potent α-glucosidase inhibitor with an IC50 value of 15.85 µM. nih.gov

Similarly, the isoxazole motif and its reduced form, isoxazoline, are present in molecules with demonstrated α-amylase and α-glucosidase inhibitory activity. mdpi.commdpi.com A study on enantiopure isoxazolidines found that these compounds exhibited excellent dual inhibitory potential against both enzymes. mdpi.com These findings suggest that the combination of the quinoline and isoxazole rings in the Isoxazolo[4,5-c]quinoline framework presents a promising scaffold for the development of new antidiabetic agents.

Table 1: α-Glucosidase and α-Amylase Inhibition by Related Heterocyclic Analogues

Compound Class Specific Compound Target Enzyme IC50 (µM) Reference
Quinoline-1,3,4-oxadiazole 4i (bromopentyl sidechain) α-Glucosidase 15.85 nih.gov
Quinoline-1,3,4-oxadiazole 4k (p-fluorobenzyl) α-Glucosidase 23.69 nih.gov
Quinoline-1,2,3-triazole 12k (phenyl-1,2,3-triazolyl) α-Glucosidase 22.47 nih.gov
Isoxazolidine 5c α-Glucosidase - (Strongest binding energy) mdpi.com
Isoxazolidine 5d α-Amylase - (Strongest binding energy) mdpi.com
Acarbose (Reference) - α-Glucosidase 17.85 nih.gov

Topoisomerase Inhibition

DNA topoisomerases are crucial enzymes that regulate the topology of DNA and are validated targets for anticancer therapy. nih.govplos.org The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells. The quinoline scaffold is a core component of numerous topoisomerase inhibitors.

Research into fused heterocyclic systems containing quinoline has yielded potent topoisomerase inhibitors. For example, a series of tetracyclic quinolino[3,4-b]quinoxalines were synthesized and evaluated, with almost all tested compounds showing high activity as Topoisomerase IIα inhibitors. nih.gov Similarly, novel pyrazolo[4,3-f]quinoline derivatives were found to inhibit both Topoisomerase I and IIα. mdpi.com Compound 2E from this pyrazoloquinoline series was particularly active, inhibiting 88.3% of Topoisomerase IIα catalytic activity, comparable to the standard drug etoposide. mdpi.com In another study, isoquinolino[5,4-ab]phenazine derivatives were shown to exhibit inhibitory activity toward Topoisomerase I at a concentration of 100 µM. nih.gov Furthermore, new nih.govnih.govontosight.aitriazolo[4,3-c]quinazolines have been identified as intercalative Topoisomerase II inhibitors, with compound 16 being the most potent in its series. plos.org These consistent findings across various fused quinoline systems underscore the potential of the Isoxazolo[4,5-c]quinoline skeleton as a basis for designing novel topoisomerase inhibitors.

Table 2: Topoisomerase Inhibition by Related Fused Quinoline Analogues

Compound Class Specific Compound Target Enzyme Activity/IC50 (µM) Reference
Pyrazolo[4,3-f]quinoline 2E Topo IIα 88.3% inhibition mdpi.com
nih.govnih.govontosight.aiTriazolo[4,3-c]quinazoline 16 Topo II 15.16 plos.org
nih.govnih.govontosight.aiTriazolo[4,3-c]quinazoline 17 Topo II 17.66 plos.org
nih.govnih.govontosight.aiTriazolo[4,3-c]quinazoline 18 Topo II 18.28 plos.org
Quinolino[3,4-b]quinoxaline Multiple Analogues Topo IIα High Activity nih.gov
Isoquinolino[5,4-ab]phenazine Multiple Analogues Topo I Active at 100 µM nih.gov

Additional Biological Activities and Mechanistic Insights

Antimalarial Potential

Malaria remains a significant global health issue, with drug resistance necessitating the discovery of new therapeutic agents. The quinoline ring is a cornerstone of antimalarial therapy, forming the backbone of drugs like chloroquine (B1663885) and primaquine. nih.gov The isoxazoloquinoline class of compounds, including derivatives of Isoxazolo(4,5-c)quinolin-3(2H)-one, has been explored for various pharmacological properties, including antimalarial activity. ontosight.ai

The development of novel antimalarial agents often involves the chemical modification of the quinoline nucleus to overcome resistance and improve efficacy. nih.gov Research has focused on various classes, including 8-aminoquinoline (B160924) analogues and quinoline-chalcone hybrids. nih.gov Studies on other quinoline-based hybrids, such as those incorporating a 1,2,3-triazole ring or being linked to atorvastatin (B1662188), have also shown promising activity against Plasmodium falciparum. mdpi.com For instance, a hybrid of chloroquine and atorvastatin (compound 83 ) demonstrated significant anti-P. falciparum activity. mdpi.com Given the established importance of the quinoline core and the recognized potential of the broader isoxazoloquinoline class, analogues of this compound represent a valid line of inquiry in the search for new antimalarial candidates.

Table 3: Antimalarial Activity of Related Quinoline Analogues

Compound Class Specific Compound Target Activity Reference
Pyrazolopyridine Hybrid 75 P. berghei 49% parasitemia inhibition mdpi.com
Pyrrole-Chloroquine Hybrid 83 P. falciparum Significant activity mdpi.com
Quinolinyl-Pyrazolopyrimidine 33 P. falciparum IC50 = 1.2 µM mdpi.com
Quinolinyl-Pyrazolopyrimidine 38 P. falciparum IC50 = 5.1 µM mdpi.com

Antioxidant Activity Evaluation

Oxidative stress is implicated in the pathology of numerous diseases, making the development of compounds with antioxidant properties a significant area of research. Both isoxazole/isoxazoline and quinoline moieties are found in compounds that exhibit antioxidant effects. nih.govmdpi.com

A review of isoxazole and isoxazoline-containing compounds highlights their potential as antioxidants. mdpi.com Experimental studies on specific 2-isoxazoline derivatives confirmed this potential, with compound 9 in one study showing notable antioxidant activity in both DPPH and ABTS assays. researchgate.netresearchgate.net In parallel, research on quinoline-based hybrids has also demonstrated their capacity to act as antioxidants. A study on quinoline–1,3,4-oxadiazole conjugates evaluated their antioxidant profiles alongside their enzyme inhibitory effects. nih.govnih.gov Compound 4i , which was a potent α-glucosidase inhibitor, also showed the best antioxidant profile in FRAP, DPPH, and NO scavenging assays. nih.gov The presence of these two active pharmacophores in the Isoxazolo[4,5-c]quinoline structure suggests that its analogues could possess valuable antioxidant properties.

Table 4: Antioxidant Activity of Related Heterocyclic Analogues

Compound Class Specific Compound Assay Activity (IC50) Reference
2-Isoxazoline Derivative 9 DPPH, ABTS Higher than other analogues researchgate.netresearchgate.net
Quinoline-1,3,4-oxadiazole 4i FRAP, DPPH, NO Best profile in series nih.gov
Quinoline-1,2,3-triazole 4a NO Scavenging 2.67 µM nih.gov
Quinoline-1,2,3-triazole 12g NO Scavenging 3.01 µM nih.gov

Anti-Alzheimer's Disease Research

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, and there is a pressing need for multi-target drugs to address its complex pathology. nih.govmdpi.com The quinoline scaffold is considered a valuable starting point for designing fluorescent probes for diagnosis and for developing therapeutic agents targeting key aspects of AD pathology, such as the inhibition of cholinesterases (AChE and BuChE). nih.gov

Derivatives containing the isoxazole ring have also been investigated for their potential in treating Alzheimer's disease. mdpi.com Research has led to the development of hybrid molecules combining the quinoline core with other heterocyclic systems to create multi-functional agents. For example, a series of novel quinoline-1,3,4-oxadiazole hybrids were synthesized and evaluated as potent inhibitors of AChE and BuChE. nih.gov Compounds 5a , 5c , and 6a from this series showed significant AChE inhibition, with IC50 values of 0.033 µM, 0.096 µM, and 0.177 µM, respectively. nih.gov Given that both the quinoline and isoxazole structures are independently pursued in AD research, the fused Isoxazolo[4,5-c]quinoline framework is a logical candidate for the development of novel therapeutics for this neurodegenerative disease.

Table 5: Cholinesterase Inhibition by Related Quinoline Analogues for Anti-AD Research

Compound Class Specific Compound Target Enzyme IC50 (µM) Reference
Quinoline-1,3,4-oxadiazole 5a AChE 0.033 nih.gov
Quinoline-1,3,4-oxadiazole 5c AChE 0.096 nih.gov
Quinoline-1,3,4-oxadiazole 6a AChE 0.177 nih.gov

Structure Activity Relationship Sar Studies of Isoxazolo 4,5 C Quinolin 3 Amine Analogues

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

The core structure of isoxazolo[4,5-c]quinoline serves as a crucial scaffold for various biological activities, including antimicrobial and anticancer effects. ijpsdronline.combeilstein-journals.org SAR studies have identified key pharmacophoric features necessary for these activities. For instance, in the context of antimicrobial agents, the presence of a chloro group at the C-7 position and a carbonyl group at the C-4 position of the quinoline (B57606) ring are considered optimal functionalities. ijpsdronline.com Additionally, the amine group at the C-2 position (or equivalent in the fused system) is a significant contributor to the biological activity. ijpsdronline.com

In the realm of immunostimulatory activity, research on related fused quinoline systems, such as imidazo[4,5-f]quinolines, has provided valuable insights. These studies have led to the discovery of potent analogues like pyrazolo[3,4-f]quinoline derivatives, highlighting the importance of the nitrogen-containing heterocyclic system fused to the quinoline core. nih.gov The specific arrangement of nitrogen atoms within the heterocyclic fused ring system appears to be a critical determinant of immunostimulatory potential. nih.govscilit.com

Impact of Substituents on the Isoxazole (B147169) Ring on Efficacy and Selectivity

Substituents on the isoxazole ring of isoxazolo[4,5-c]quinolin-3-amine analogues play a pivotal role in modulating their efficacy and selectivity. The nature and position of these substituents can significantly influence the compound's interaction with biological targets. nih.govacs.org

For anti-inflammatory activity, substitutions on the phenyl ring attached to the isoxazole moiety have been shown to be important. For example, chloro or bromo substitutions on a phenyl ring at the 3-position of the isoxazole can enhance anti-inflammatory activity and selectivity towards COX-2. nih.gov In the context of anticancer activity, the presence of a fluorine or trifluoromethyl group at the fourth position of a phenyl ring on the isoxazole has been found to promote cytotoxicity against various cancer cell lines. nih.gov

The following table summarizes the effect of various substituents on the isoxazole ring on the biological activity of related isoxazole-containing compounds:

Substituent PositionSubstituentBiological ActivityEffect
Phenyl at C3Chloro or BromoAnti-inflammatoryIncreased activity and COX-2 selectivity nih.gov
Phenyl at C4Fluorine or TrifluoromethylAnticancerPromotes cytotoxicity nih.gov

Influence of Substituents on the Quinoline Moiety on Biological Profile

For instance, in a study of quinoline derivatives, a nitro group at the C-5 position was found to increase antiproliferative activity, whereas methoxy (B1213986) and bromo substituents at the C-3 position diminished it. researchgate.net Another study demonstrated that 6-bromo-5-nitroquinoline (B1267105) exhibited significant antiproliferative and apoptotic activity against cancer cell lines. nih.gov The presence of heteroaryl substitutions at the C-2 position of quinoline can increase lipophilicity and DNA binding properties, which are often desirable for enhancing anticancer activity. biointerfaceresearch.com Furthermore, methyl substitution at the C-5 position of quinoline has been shown to be more potent against cancer cells compared to substitution at the C-6 position. biointerfaceresearch.com

The table below illustrates the influence of different substituents on the quinoline ring on anticancer activity:

Substituent PositionSubstituentEffect on Anticancer Activity
C-5NitroIncreased researchgate.net
C-3Methoxy, BromoDecreased researchgate.net
C-6, C-5Bromo, NitroSignificant antiproliferative and apoptotic activity nih.gov
C-2HeteroarylIncreased lipophilicity and DNA binding biointerfaceresearch.com
C-5MethylMore potent than C-6 substitution biointerfaceresearch.com

Conformational Analysis and its Correlation with Bioactivity

Conformational analysis of this compound analogues is crucial for understanding their three-dimensional structure and how it relates to their interaction with biological targets. The spatial arrangement of the fused ring system and its substituents dictates the molecule's ability to fit into the binding site of a receptor or enzyme.

Bioisosteric Replacements and their Effect on Target Interactions

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov

In the context of the this compound scaffold, bioisosteric replacement of the isoxazole ring with other five-membered heterocycles, such as pyrazole (B372694) or triazole, could lead to novel analogues with altered biological activities. nih.govnih.gov For example, the replacement of the oxygen atom in the isoxazole ring with a nitrogen atom would yield a pyrazolo[4,5-c]quinoline system. Such a change would alter the hydrogen bonding capacity and electronic distribution of the molecule, potentially leading to different interactions with the biological target. nih.gov

Similarly, the amine group at the 3-position is a key pharmacophoric feature. Its replacement with other functional groups like a hydroxyl or a substituted amine could significantly impact the compound's activity. Studies on related 3-amino-1,2,4-triazole derivatives have shown that the nature of the substituent on the amino group can have a profound effect on anticancer activity. nih.gov

Computational Chemistry and Molecular Modeling in Isoxazolo 4,5 C Quinolin 3 Amine Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of novel molecular structures. For isoxazole-fused heterocyclic systems, DFT studies provide crucial insights into their electronic structure, stability, and reactivity. researchgate.net These calculations help elucidate the distribution of electron density and identify the frontier molecular orbitals (HOMO and LUMO), which are key to predicting how a molecule will interact with biological targets.

In studies of related isoxazolyl-derived compounds, quantum chemical calculations have been used to analyze photochemical properties and to understand reaction mechanisms, such as 1,3-dipolar cycloadditions, which are often employed in their synthesis. nih.gov For instance, analysis of the molecular structure through methods like single-crystal X-ray diffraction is often complemented by quantum chemical calculations to provide a complete picture of the molecule's electronic and geometric properties. nih.gov This foundational knowledge is essential for designing molecules with specific electronic characteristics to enhance their binding affinity and efficacy.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

In the context of related heterocyclic systems, molecular docking has been extensively applied. For example, studies on quinoline-isoxazole hybrids have used docking to investigate their binding to enzymes like E. coli DNA gyrase. researchgate.net Similarly, quinoxaline-isoxazole-piperazine conjugates were docked into the EGFR tyrosine kinase active site to rationalize their potent anticancer activity. nih.gov The docking poses revealed key interactions, such as hydrogen bonds and π-π stacking, with specific amino acid residues like His41, His164, and Glu166 in the case of certain quinoline (B57606) derivatives targeting the SARS-CoV-2 main protease. nih.govnih.gov

These simulations provide a rational basis for a compound's biological activity and guide further structural modifications to improve potency and selectivity. For the isoxazolo[4,5-c]quinoline scaffold, docking studies would be essential to predict binding affinities to various theorized targets, such as kinases, polymerases, or other enzymes implicated in disease.

Table 1: Examples of Molecular Docking Targets for Related Compounds
Compound ClassProtein TargetPotential Therapeutic AreaReference
Quinoxaline-isoxazole-piperazine conjugatesEGFR Tyrosine KinaseAnticancer nih.gov
Quinoline derivativesSARS-CoV-2 Main Protease (Mpro)Antiviral nih.gov
Quinoline-isoxazole hybridsE. coli DNA gyraseAntimicrobial researchgate.net
Isoxazole (B147169) derivativesCyclooxygenase-2 (COX-2)Anti-inflammatory nih.gov
Quinazolinone based isoxazole derivativesDNA gyrase, NADPH oxidaseAntimicrobial, Antioxidant nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For scaffolds related to isoxazolo[4,5-c]quinoline, 3D-QSAR studies have been successfully employed. For instance, a study on isoxazole derivatives as farnesoid X receptor (FXR) agonists used CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to identify key structural features required for agonistic activity. nih.gov The resulting models showed good predictive power and highlighted the importance of specific steric, electrostatic, and hydrogen-bonding fields for molecular activity. nih.gov

Similarly, docking-guided 3D-QSAR studies on 4-aminoquinoline (B48711) derivatives identified the molecular determinants for their inhibitory action against Plasmodium falciparum dihydrofolate reductase, a key target for antimalarial drugs. google.com These models are invaluable for predictive analytics, enabling the rational design of more potent and selective inhibitors based on the isoxazolo[4,5-c]quinoline core.

Molecular Dynamics Simulations for Ligand-Receptor Interaction Dynamics

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a ligand-protein complex and for understanding the subtle conformational changes that occur upon binding.

Research on quinoline derivatives as potential protease inhibitors for SARS-CoV-2 has utilized MD simulations to confirm the stability of docked complexes. nih.gov These simulations, often run for nanoseconds, analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the protein-ligand system. nih.gov Analysis of hydrogen bond occupancy and solvent-accessible surface area (SASA) during the simulation provides further insights into the strength and persistence of the interactions predicted by docking. nih.gov Applying MD simulations to isoxazolo[4,5-c]quinolin-3-amine bound to a target would be a critical step in validating initial docking results and understanding the dynamic nature of the interaction.

Virtual Screening Methodologies for Novel Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach significantly narrows down the candidates for experimental testing.

The application of virtual screening has been successful in identifying novel inhibitor chemotypes for various targets. For example, computational methods were used to screen for new LpxC inhibitors, leading to the identification of oxazolidinone and isoxazoline (B3343090) classes with potent antibacterial activity. nih.gov The process often starts with a large database of compounds that are filtered based on physicochemical properties (like Lipinski's rule of five) and then docked into the active site of the target protein. The top-scoring hits are then selected for further experimental evaluation. For the isoxazolo[4,5-c]quinoline scaffold, virtual screening could be employed to explore diverse chemical space and identify novel derivatives with high predicted affinity for a specific biological target, accelerating the discovery of new lead compounds. nih.govnih.gov

Analytical Characterization Methodologies for Isoxazolo 4,5 C Quinolin 3 Amine Research

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable in the study of Isoxazolo[4,5-c]quinolin-3-amine, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its analogs. Both ¹H NMR and ¹³C NMR are utilized to map the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR: In ¹H NMR spectra of quinoline (B57606) derivatives, the protons on the heterocyclic and benzene (B151609) rings typically appear in the aromatic region. For instance, in related quinoline structures, signals for the aromatic protons are often observed as multiplets in the δ 7.0-8.5 ppm range. The amine protons (-NH₂) of the primary amine group generally produce a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. ualberta.ca

¹³C NMR: The ¹³C NMR spectra provide valuable information on the carbon framework of the molecule. In quinoline derivatives, the carbon atoms of the fused ring system resonate at distinct chemical shifts. For example, carbons in the quinoline ring can appear in the range of δ 110-160 ppm. nih.govresearchgate.net The chemical shifts are sensitive to the electronic effects of substituents on the rings. The presence of the isoxazole (B147169) ring and the amine group will further influence the chemical shifts of the adjacent carbon atoms. The carbon atom attached to the amine group in aromatic amines typically resonates in a specific range, which can be used for its identification. mdpi.com

Interactive Data Table: Representative NMR Data for Related Heterocyclic Compounds

Compound/FragmentNucleusChemical Shift (δ, ppm)Multiplicity/CommentReference
Quinoline Derivatives¹H7.0 - 8.5Multiplets (aromatic protons) ualberta.ca
Quinoline Derivatives¹³C110 - 160Aromatic carbons nih.govresearchgate.net
Primary Aromatic Amine¹HVariableBroad singlet (-NH₂) ualberta.ca
Aromatic C-NH₂¹³CVariableDependent on substitution mdpi.com
Isoxazole Ring Proton¹H~6.8Singlet rsc.org
Isoxazole Ring Carbons¹³C97 - 170Dependent on substitution rsc.org

Note: The exact chemical shifts for this compound may vary based on the solvent and specific substitution patterns.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key functional groups and their expected IR absorption ranges include:

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com

C=N Stretching: The carbon-nitrogen double bond within the quinoline and isoxazole rings will exhibit stretching vibrations in the fingerprint region.

C=C Stretching: Aromatic C=C bond stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region.

N-O Stretching: The isoxazole ring contains a nitrogen-oxygen bond, which typically shows a stretching vibration. rjpbcs.com

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is usually observed in the 1250-1335 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com

The presence of a sharp band around 1620 cm⁻¹ can be attributed to the N-H bending vibration of the primary amine. orgchemboulder.com The combined presence of these characteristic bands provides strong evidence for the this compound structure.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityReference
Primary Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)Medium libretexts.orgorgchemboulder.com
Primary Amine (-NH₂)N-H Bend~1620Variable orgchemboulder.com
Aromatic RingC=C Stretch1450 - 1600Variable
Aromatic AmineC-N Stretch1250 - 1335Medium to Strong orgchemboulder.comspectroscopyonline.com
Isoxazole RingN-O StretchVariableVariable rjpbcs.com

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. In electron impact (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) provides the molecular weight. The molecular ion of a compound containing an odd number of nitrogen atoms, such as this compound, will have an odd nominal molecular weight. libretexts.org

The fragmentation pattern observed in the mass spectrum is unique to the compound's structure. For aromatic amines, common fragmentation pathways include the loss of small molecules or radicals. libretexts.orglibretexts.org The fragmentation of the isoxazole ring can also lead to characteristic fragment ions. sapub.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. nih.gov A suitable mobile phase is chosen to achieve good separation of the desired compound from starting materials and byproducts on a silica (B1680970) gel plate. The spots can be visualized under UV light. nih.gov

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique for purity assessment and purification of this compound. mdpi.com By using a suitable column and mobile phase, a high degree of separation can be achieved. The retention time of the compound is a characteristic parameter under specific HPLC conditions. The purity of the compound can be determined by integrating the area of the corresponding peak in the chromatogram.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique in chemical characterization, employed to determine the elemental composition of a compound. This analytical method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample of this compound. The data obtained from this analysis is crucial for verifying the empirical formula of the synthesized compound, which in turn supports the confirmation of its molecular formula.

The chemical formula for this compound is C10H7N3O. Based on this, the theoretical elemental composition can be calculated. These calculated values serve as a benchmark against which the experimentally determined values are compared. A close correlation between the theoretical and found values provides strong evidence for the purity and correct structure of the compound.

The following table summarizes the theoretical elemental composition of this compound. While specific experimental findings for this exact compound are not detailed in the currently available public literature, the table structure represents how such data would typically be presented in a research context.

Table 1: Elemental Analysis Data for this compound

ElementTheoretical %
Carbon (C)65.57
Hydrogen (H)3.85
Nitrogen (N)22.94

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound in a controlled environment. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. From the quantities of these products, the mass percentages of the respective elements in the original sample are calculated. This technique is a cornerstone in the structural elucidation of newly synthesized chemical entities, providing foundational data that complements spectroscopic methods.

Medicinal Chemistry Applications and Future Research Directions

Isoxazolo[4,5-c]quinolin-3-amine as a Privileged Scaffold in Modern Drug Discovery

The concept of a "privileged scaffold," first introduced by Evans et al., refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for the development of new drugs. mdpi.com The quinoline (B57606) ring system is a classic example of such a scaffold. nih.gov As a heterocyclic aromatic nitrogen compound, quinoline is the parent structure for a multitude of molecules with demonstrated medical benefits, including anticancer, antimalarial, and antimicrobial activities. nih.govijpsdronline.com Its synthetic versatility allows for the creation of a vast number of derivatives through substitutions on the ring system, which has facilitated the exploration of its wide-ranging biological and biochemical activities. nih.gov

Similarly, the isoxazole (B147169) ring is recognized as a crucial heterocycle in medicinal chemistry. nih.gov Derivatives of isoxazole form the basis for numerous drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govontosight.ai

The fusion of these two pharmacologically significant moieties into the tricyclic isoxazolo[4,5-c]quinoline core results in a novel scaffold that inherits the potential for broad biological activity. The combination of the planar, aromatic quinoline system with the five-membered, electron-rich isoxazole ring creates a unique three-dimensional structure with a distinct distribution of hydrogen bond donors and acceptors. This structural complexity and chemical functionality suggest that this compound and its derivatives can interact with a variety of biological targets, such as enzymes and receptors involved in various disease pathways, positioning it as a privileged scaffold for modern drug discovery. ontosight.ai

Strategies for Lead Optimization and Compound Library Development

Once a hit compound with a desired biological activity is identified, lead optimization becomes a critical step in the drug discovery pipeline. For derivatives of the this compound scaffold, several established strategies can be employed to enhance potency, selectivity, and pharmacokinetic properties.

One powerful strategy is structural simplification . This approach involves the judicious removal of non-essential functional groups or the simplification of complex ring systems to improve synthetic accessibility and pharmacokinetic profiles. nih.gov For instance, in related heterocyclic systems, replacing complex side chains with smaller, more synthetically tractable groups has led to compounds with retained or even improved activity. nih.gov

Another key strategy is the systematic exploration of the Structure-Activity Relationship (SAR) . This involves synthesizing a focused library of analogs where specific positions on the scaffold are modified. mdpi.com For the this compound core, modifications could be implemented at various positions on the quinoline and isoxazole rings. mdpi.com For example, different amines could be introduced at the 3-position, or various substituents could be placed on the quinoline ring system to probe the chemical space around the scaffold and identify key interactions with the biological target. nih.gov

The development of a focused compound library can be achieved through multi-step synthetic procedures. mdpi.com These synthetic routes are often designed to be convergent, allowing for the late-stage introduction of diversity elements, which is an efficient way to generate a wide range of analogs for SAR studies. nih.gov

Table 1: Lead Optimization Strategies

StrategyDescriptionExample from Related ScaffoldsReference
Structural Simplification Removing non-essential groups to reduce molecular complexity and improve pharmacokinetics.Truncating complex side chains or opening rings in fused heterocyclic systems. nih.gov
Structure-Activity Relationship (SAR) Studies Systematically modifying the chemical structure to understand which parts are responsible for biological activity.Preparing a series of analogs with different substituents at various positions on the core scaffold. mdpi.com
Focused Library Synthesis Creating a collection of related compounds to explore the chemical space around a scaffold.Utilizing multi-step, often convergent, synthesis to introduce diverse chemical groups. mdpi.comnih.gov

Exploration of Novel Biological Targets for Therapeutic Intervention

The broad spectrum of biological activities associated with the parent quinoline and isoxazole scaffolds suggests that this compound derivatives could interact with a multitude of biological targets. ijpsdronline.comontosight.ai Quinoline-based compounds have been investigated for their ability to inhibit tyrosine kinases, the proteasome, and DNA repair mechanisms, making them valuable in oncology. nih.gov Fused heterocyclic quinolines have also shown promise as potent antibacterial agents. ijpsdronline.com

Derivatives of the closely related nih.govontosight.ainih.govtriazolo[4,5-c]quinoline scaffold have been identified as potent inhibitors of the Ataxia-telangiectasia mutated (ATM) kinase, a crucial enzyme in the DNA damage response pathway. nih.gov Inhibition of ATM is an attractive strategy for sensitizing cancer cells to radiotherapy and chemotherapy. nih.gov This suggests that the this compound core could also be directed towards ATM or other kinases within the DNA damage response pathway.

Furthermore, new classes of fused oxazolo[4,5-c]quinoline (B15046130) derivatives have been evaluated for their antibacterial and antituberculosis properties, with some compounds showing activity comparable to first-line drugs. nih.govresearchgate.net This highlights the potential of the this compound scaffold in the development of new anti-infective agents. The prediction of biological targets using computational and artificial intelligence tools is also becoming a valuable strategy to identify potential new applications for novel chemical entities. johnshopkins.edu

Integration with Combinatorial Chemistry and High-Throughput Screening Programs

The development of this compound as a source of new drug candidates can be significantly accelerated by integrating modern drug discovery technologies. Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for rapidly generating and evaluating large numbers of compounds.

The synthesis of a focused library of substituted this compound derivatives is a key first step. mdpi.com Synthetic procedures can be established and optimized to allow for the systematic investigation of the structure-activity relationships around the scaffold. mdpi.com These synthetic routes can be adapted for parallel synthesis techniques, a hallmark of combinatorial chemistry, to efficiently produce a large library of compounds.

Once a compound library is generated, HTS can be employed to screen for activity against a panel of biological targets. This allows for the rapid identification of "hit" compounds that can then be selected for further lead optimization. For example, a library of this compound derivatives could be screened against a panel of kinases, proteases, or microbial strains to identify starting points for new therapeutic programs.

Potential for Combination Therapies and Synergistic Effects

As the understanding of complex diseases like cancer evolves, combination therapies are becoming increasingly important. The strategy involves using multiple drugs that act on different targets or pathways to achieve a synergistic effect, improve efficacy, and overcome drug resistance.

Derivatives of the this compound scaffold could be developed as agents for use in combination therapies. For instance, a derivative that inhibits a key signaling pathway in cancer cells could be combined with a standard cytotoxic chemotherapy agent. A relevant example comes from the study of nih.govontosight.ainih.govtriazolo[4,5-c]quinoline derivatives that inhibit ATM kinase. nih.gov These inhibitors were shown to increase the sensitivity of colorectal cancer cells to the chemotherapeutic drug irinotecan (B1672180) and to ionizing radiation. nih.gov This sensitization occurs by inhibiting the cancer cells' ability to repair DNA damage, leading to increased cell death. nih.gov

Similarly, an this compound derivative designed to target a specific pathway, such as DNA repair or cell cycle progression, could potentially be used to synergistically enhance the efficacy of existing cancer treatments. Exploring these combination strategies represents a promising future direction for this class of compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare imidazo[4,5-c]quinolin-4-amine derivatives, and how do structural modifications influence their activity?

  • Methodology:

  • Key steps include nitration, chlorination, and amine substitution. For example, 4-chloro-3-nitroquinoline is reacted with isobutylamine to form intermediates, followed by cyclization using POCl₃ and m-CPBA (meta-chloroperbenzoic acid) in solvents like CHCl₃/CH₂Cl₂ .
  • Structural modifications at the 4-amino and 2-positions (e.g., cyclohexyl or triazole groups) are critical for tuning allosteric modulation of A3 adenosine receptors (A3AR) .
    • Analytical Validation:
  • Purity and structural identity are confirmed via NMR, mass spectrometry, and X-ray crystallography (e.g., bond angle analysis in ) .

Q. How are imidazo[4,5-c]quinolin-4-amine derivatives evaluated for receptor binding and functional activity in early-stage research?

  • Methodology:

  • Binding assays: Radiolabeled ligands (e.g., [¹²⁵I]I-AB-MECA) measure equilibrium dissociation rates .
  • Functional assays: Agonist efficacy (e.g., Cl-IB-MECA) is quantified via cAMP inhibition or ERK phosphorylation in HEK-293 cells transfected with A3AR .
    • Data Interpretation:
  • Compound 43 (LUF6000) enhances agonist efficacy by 45% without altering potency, demonstrating distinct structure-activity relationships for allosteric enhancement vs. orthosteric binding .

Advanced Research Questions

Q. How can mathematical modeling resolve contradictions in potency and efficacy data for allosteric modulators of A3AR?

  • Methodology:

  • A two-parameter model differentiates between ligand affinity (K_A) and cooperativity (α) to explain concentration-effect curve variations. For example, LUF6000’s effects on ERK signaling vs. cAMP inhibition require distinct α values .
    • Application:
  • This approach enables precise tuning of modulators for pathway-specific therapeutic effects (e.g., anti-inflammatory vs. cardioprotective applications) .

Q. What strategies validate the TLR7/8 receptor specificity of imidazoquinoline derivatives, and how do structural features influence immunomodulatory outcomes?

  • Methodology:

  • HEK cell assays: TLR7/8-transfected cells measure NF-κB activation. For instance, triazole-substituted derivatives show TLR7 selectivity due to hydrophobic interactions in the binding pocket .
  • Molecular docking: Computational models identify critical residues (e.g., Phe408 in TLR7) that stabilize ligand-receptor interactions .
    • Functional Outcomes:
  • Derivatives with N-iso-butyl and triazole groups induce IL-6 and TNF-α in human PBMCs, indicating pro-inflammatory adjuvant potential .

Q. How are prodrugs of imidazo[4,5-c]quinolin-4-amine derivatives designed to improve pharmacokinetics, and what assays assess their stability?

  • Methodology:

  • Prodrug synthesis: Acetylation of the 4-amino group using acetic anhydride yields hydrolytically labile prodrugs (e.g., acetylated imiquimod derivatives) .
  • Stability testing: HPLC monitors conversion rates in simulated physiological conditions (pH 7.4, 37°C), with >90% reversion to parent compound within minutes .

Safety and Mechanistic Studies

Q. What methodologies quantify the mutagenic potential of heterocyclic aromatic amines (HAAs) like imidazo[4,5-c]quinolin-4-amine derivatives in food matrices?

  • Methodology:

  • Ames test: Salmonella typhimurium strains (TA98, TA100) detect frameshift and base-pair mutations induced by HAAs .
  • LC-MS/MS: Quantifies HAAs (e.g., IQ, MeIQx) at ppb levels in cooked meats using isotopic dilution .
    • Regulatory Context:
  • IARC classifies 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) as Group 2A (probable carcinogen) based on rodent tumorigenicity data .

Q. How do in vivo models evaluate the immunotoxicity or carcinogenicity of imidazoquinoline derivatives?

  • Methodology:

  • Murine models: Topical application of imiquimod induces psoriasis-like inflammation, assessing cytokine-driven pathology (e.g., IL-23/IL-17 axis) .
  • Carcinogenicity studies: Long-term dosing in rodents monitors tumor incidence in target organs (e.g., liver, colon) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.